Kansosamine -

Kansosamine

Catalog Number: EVT-1565117
CAS Number:
Molecular Formula: C8H17NO4
Molecular Weight: 191.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kansosamine is an amino sugar and a trideoxyhexose derivative.
Source

Kansosamine is derived from certain mycobacterial species, notably Mycobacterium kansasii. This bacterium has been studied for its unique lipooligosaccharide structures, which include kansosamine as a key component. Research indicates that the biosynthesis of kansosamine is linked to specific genes within these organisms, highlighting its importance in microbial physiology and pathogenicity .

Classification

Kansosamine is classified as an amino sugar and more specifically as a branched-chain sugar. It is categorized under the broader class of glycosides due to its structural characteristics that include an amino group attached to a sugar moiety.

Synthesis Analysis

Methods

The synthesis of kansosamine can be achieved through various organic synthesis methods. One notable approach involves stereoselective routes that utilize common precursors to produce branched-chain sugars. In particular, kansosamine has been synthesized from methyl 4-amino-4,6-dideoxy-2-hexulose through a series of chemical transformations that involve protecting group strategies and selective reactions .

Technical Details

The synthetic pathway often includes:

  1. Protection of Functional Groups: Initial steps involve protecting hydroxyl groups to prevent unwanted reactions.
  2. Formation of the Amino Group: The introduction of the amino group can be achieved through reductive amination or direct amination techniques.
  3. Deprotection: After the desired transformations, protective groups are removed to yield the final product.

These methods allow for the efficient synthesis of kansosamine with high stereoselectivity and yield.

Molecular Structure Analysis

Structure

Kansosamine has a molecular formula of C_6H_13N_O_5 and features a branched structure typical of amino sugars. Its structure includes:

  • A six-membered ring (pyranose form).
  • An amino group (-NH_2) at one position.
  • Hydroxyl groups (-OH) at various positions on the sugar ring.

Data

The molecular weight of kansosamine is approximately 163.18 g/mol. Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity during synthesis.

Chemical Reactions Analysis

Reactions

Kansosamine participates in various chemical reactions typical for amino sugars, including:

  • Glycosylation Reactions: It can act as a glycosyl donor in reactions with alcohols or other nucleophiles to form glycosidic bonds.
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form N-acyl derivatives, which are important in medicinal chemistry.

Technical Details

These reactions often require specific conditions such as:

  • Catalysts (e.g., Lewis acids for glycosylation).
  • Controlled temperatures to avoid decomposition or side reactions.
Mechanism of Action

Process

Kansosamine's mechanism of action primarily relates to its incorporation into lipooligosaccharides within bacterial membranes. It contributes to the structural integrity and functionality of these glycolipids, which are crucial for bacterial survival and pathogenicity.

Data

Research has shown that mutations affecting the biosynthesis pathways involving kansosamine can lead to altered lipid profiles in Mycobacterium kansasii, impacting its virulence and interaction with host immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Kansosamine appears as a white crystalline solid at room temperature. Its solubility in water is moderate due to the presence of hydroxyl groups, which facilitate hydrogen bonding.

Chemical Properties

Key chemical properties include:

  • Melting Point: Typically around 150°C.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant analyses such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into its thermal stability and phase transitions.

Applications

Scientific Uses

Kansosamine has several applications in scientific research and industry:

  • Biochemical Research: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in bacterial virulence; modifications of kansosamine derivatives are explored for drug development against mycobacterial infections.
  • Glycobiology Studies: Serves as a model compound for studying glycosylation processes and their biological implications.
Introduction to Kansosamine

Historical Discovery and Early Characterization

Kanosamine (3-amino-3-deoxy-D-glucose) was first implicated in microbial antibiotic biosynthesis through studies of Bacillus pumilis cell-free extracts in 1968. Researchers proposed a UDP-glucose-dependent pathway, though enzymatic details remained elusive for decades [1]. The compound gained significant attention when isolated from Bacillus cereus UW85 in 1996, where it was identified as a key antifungal agent protecting plants against Phytophthora pathogens. This discovery established kanosamine as a biologically active natural product with agricultural relevance [1].

Critical mechanistic insights emerged from studies of rifamycin biosynthesis in Amycolatopsis mediterranei (2002), where kanosamine was detected as a specific intermediate in 3-amino-5-hydroxybenzoic acid (AHBA) formation. Electrospray mass spectrometry analyses of reaction mixtures containing UDP-6,6-[²H₂]-glucose, NAD, and glutamine confirmed kanosamine and its phosphorylated derivative (K6P) as pathway intermediates [1] [7]. This connected kanosamine metabolism to the biosynthesis of medically important ansamycin antibiotics through the aminoshikimate pathway.

Structural Properties and Isomeric Variations

Table 2: Comparative Structural Properties of Kanosamine Derivatives

PropertyKanosamineKanosamine-6-phosphate (K6P)UDP-Kanosamine
Molecular FormulaC₆H₁₃NO₅C₆H₁₄NO₈PC₁₅H₂₅N₃O₁₇P₂
Key Functional Groups3-amino, C-3 deoxyPhosphorylated C-6Uridine diphosphate conjugate
Biological RoleAntibiotic precursorGlcN-6-P synthase inhibitorAHBA pathway intermediate
Isomeric Relationships3-epimer of glucosamineStructural analog of GlcN-6-PNucleotide sugar isomer

Kanosamine (C₆H₁₃NO₅) belongs to the aminodeoxyhexose sugar family, distinguished by the replacement of the C-3 hydroxyl group with an amino function. This 3-amino-3-deoxy configuration creates a stereochemical landscape with several potential isomeric forms. The compound exists as the D-glucose epimer, making it the 3-epimer of glucosamine [1]. Its isomeric complexity is contextualized within the broader C₅H₁₀O₂ isomer space, which encompasses carboxylic acids, esters, hydroxy-aldehydes, and hydroxy-ketones – though kanosamine itself is a C₆ compound [4].

The biologically active form, kanosamine-6-phosphate (K6P), exhibits structural mimicry toward fructose-6-phosphate. This molecular similarity enables competitive inhibition of glucosamine-6-phosphate synthase, with K6P binding at the fructose-6-phosphate site while being non-competitive toward L-glutamine [1]. This inhibition disrupts UDP-GlcNAc formation – an essential precursor for bacterial peptidoglycan and fungal chitin biosynthesis – explaining kanosamine's broad antimicrobial activity [1] [7].

Enzymatic studies reveal strict stereospecificity in kanosamine metabolism. The Bacillus subtilis NtdA aminotransferase (PDB codes: 4K2B, 4K2I, 4K2M) exhibits absolute specificity for the D-isomer during the conversion of keto-sugar intermediates, representing a distinct subclass of sugar aminotransferases [3]. This enzymatic discrimination ensures proper stereochemical configuration in downstream metabolites.

Natural Occurrence in Microbial Systems

Kanosamine production is phylogenetically widespread among soil and marine Bacillus species. Beyond the well-characterized B. cereus UW85 strain, homologs of the kab and ntd operons occur in B. subtilis, where they direct kanosamine biosynthesis from glucose-6-phosphate via a three-step pathway: KabC dehydrogenation, KabA transamination, and KabB dephosphorylation [1] [3]. The kab operon (kabA, kabB, kabC) shares 57-58% sequence identity with B. subtilis ntdABC, confirming evolutionary conservation of this pathway in Bacillaceae [1].

Table 3: Microbial Systems Producing Kanosamine

Microbial GroupRepresentative SpeciesBiosynthetic PathwayEcological Role
Soil BacilliB. cereus UW85, B. subtiliskabABC/ntdABC operonsPlant disease suppression
Marine StreptomycesMAR4 clade StreptomycesCryptic BGCs activated by ribosome engineeringAntibiotic production
ActinomycetesAmycolatopsis mediterraneiRifLMK-modified aminoshikimate pathwayAHBA for ansamycins

In actinomycetes, kanosamine serves as a nitrogenous precursor for AHBA biosynthesis in ansamycin antibiotics. The rif operon in Amycolatopsis mediterranei encodes RifL (dehydrogenase), RifK (aminotransferase), and RifM (phosphatase) that collectively transform UDP-glucose to UDP-kanosamine, which is subsequently converted to AHBA [1] [7]. This pathway differs fundamentally from the Bacillus pathway despite analogous enzymatic steps, with protein sequence identity between Rif and Kab enzymes being remarkably low (14-19%) [1].

Desert plant microbiome analyses reveal unexpected ecological dimensions. Rhizosphere networks of Haloxylon species (Amaranthaceae) show significant covariation between kanosamine-producing Bacilli and mycorrhizal fungi, suggesting potential metabolic interactions in arid ecosystems [5]. This microbial assortativity – where bacterial and fungal symbionts demonstrate non-random co-occurrence patterns – positions kanosamine producers as structural components within rhizosphere microbial consortia [5].

Genome mining of marine-derived Streptomyces (MAR4 clade) has identified cryptic biosynthetic gene clusters containing kanosamine metabolism genes [6] [9]. These clusters are activated through ribosome engineering approaches, where antibiotics like streptomycin or rifampicin induce mutations in ribosomal protein S12 (rpsL) or RNA polymerase β-subunit (rpoB), leading to kanosamine pathway expression in previously silent clusters [6]. This activation strategy has successfully unlocked novel halogenated metabolites from marine Streptomyces, expanding the known chemical space of kanosamine-derived compounds [9].

Properties

Product Name

Kansosamine

IUPAC Name

(2R,3R,4S,5S)-4-amino-3,5-dihydroxy-2-methoxy-3-methylhexanal

Molecular Formula

C8H17NO4

Molecular Weight

191.22 g/mol

InChI

InChI=1S/C8H17NO4/c1-5(11)7(9)8(2,12)6(4-10)13-3/h4-7,11-12H,9H2,1-3H3/t5-,6-,7-,8-/m0/s1

InChI Key

VYVWNADPXPVZPS-XAMCCFCMSA-N

SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Canonical SMILES

CC(C(C(C)(C(C=O)OC)O)N)O

Isomeric SMILES

C[C@@H]([C@@H]([C@](C)([C@H](C=O)OC)O)N)O

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